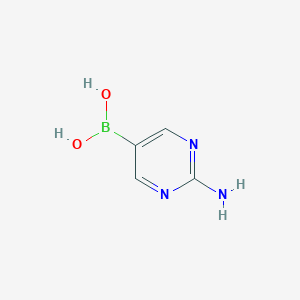

2-Aminopyrimidine-5-boronic acid

Description

Properties

IUPAC Name |

(2-aminopyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHYQZASLKERLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590354 | |

| Record name | (2-Aminopyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936250-22-5 | |

| Record name | (2-Aminopyrimidin-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936250-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Aminopyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminopyrimidin-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminopyrimidine 5 Boronic Acid and Its Derivatives

Historical Development of Synthetic Routes to 2-Aminopyrimidine-5-boronic Acid

The initial synthetic routes to heteroaryl boronic acids, including this compound, traditionally relied on the reaction of organolithium or Grignard reagents with trialkyl borates, followed by acidic workup. orgsyn.orgnih.gov These early methods, while foundational, often presented significant challenges in terms of yield, purification, and scalability, prompting the development of more efficient and robust synthetic protocols. chemimpex.comrsc.org A significant advancement in the field was the introduction of palladium-catalyzed cross-coupling reactions, which offered milder reaction conditions and greater functional group tolerance. orgsyn.orgorganic-chemistry.org Over the years, further refinements have led to practical and cost-effective syntheses, including large-scale production methods. researchgate.net

Classical Synthetic Approaches for Boronic Acid Introduction

Two main classical strategies have been employed for the introduction of the boronic acid moiety onto the pyrimidine (B1678525) ring: metal-halogen exchange followed by reaction with a boron electrophile, and palladium-catalyzed borylation reactions.

This classical approach involves the reaction of a halogenated pyrimidine precursor with a strong organometallic base to generate a highly reactive organometallic intermediate, which is then trapped with an alkyl borate (B1201080) to form the desired boronic acid or its ester. chemimpex.comrsc.orgresearchgate.netgoogle.combris.ac.uk

A common and effective method for the synthesis of this compound involves the use of 2-amino-5-bromopyrimidine (B17363) as the starting material. researchgate.netgoogle.com The synthesis proceeds via a metal-halogen exchange reaction using n-butyllithium (n-BuLi) at low temperatures, typically between -70 to -80 °C, to form a lithiated pyrimidine species. google.com This intermediate is then quenched with triisopropyl borate (B(O-iPr)₃) to yield the corresponding boronate ester, which upon hydrolysis, affords the target boronic acid. nih.govresearchgate.netgoogle.com To prevent side reactions with the amino group, it is often protected prior to the lithiation step. researchgate.netgoogle.com A notable advancement in this methodology includes the in-situ protection of the amine via bis-silylation using trimethylsilyl (B98337) chloride (TMSCl), which allows for a high-yielding, two-step process to obtain the water-soluble boronic acid. researchgate.net

Table 1: Key Reagents and Conditions for Metal-Halogen Exchange Route

| Step | Reagent 1 | Reagent 2 | Temperature | Key Transformation |

| Protection (optional) | 2-Amino-5-bromopyrimidine | Trimethylsilyl chloride (TMSCl) | Room Temperature | In-situ protection of the amino group. researchgate.net |

| Metal-Halogen Exchange | Protected 2-amino-5-bromopyrimidine | n-Butyllithium (n-BuLi) | -70 to -80 °C | Formation of a lithiated pyrimidine intermediate. google.com |

| Borylation | Lithiated pyrimidine intermediate | Triisopropyl borate | -70 to -80 °C | Formation of the boronate ester. nih.govresearchgate.netgoogle.com |

| Hydrolysis | Boronate ester | Acidic workup | Varies | Formation of this compound. orgsyn.org |

While the metal-halogen exchange route is effective, it is not without its challenges. The highly reactive nature of the organolithium reagents requires stringent anhydrous and low-temperature conditions, which can be difficult to maintain on a large scale. chemimpex.comrsc.org Low yields can also be an issue due to competing side reactions. chemimpex.com Furthermore, the purification of the final boronic acid product can be complicated by its high polarity and the presence of byproducts, often necessitating specialized purification techniques. chemimpex.comresearchgate.net These limitations have driven the search for alternative, more scalable and user-friendly synthetic methods. chemimpex.comrsc.org

Palladium-catalyzed reactions have emerged as a powerful alternative for the synthesis of aryl and heteroaryl boronic acids and their esters, offering milder reaction conditions and broader functional group compatibility compared to traditional methods. rsc.orgresearchgate.netgoogle.comnih.gov

The Suzuki-Miyaura borylation reaction is a widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters. organic-chemistry.orgbris.ac.uknih.gov This method typically involves the reaction of a halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. orgsyn.orgorganic-chemistry.org This approach has been successfully applied to the large-scale synthesis of the pinacol (B44631) boronic ester of this compound. researchgate.net The use of boronate esters, such as the pinacol ester, is advantageous as they are generally more stable and easier to handle and purify than the free boronic acids. organic-chemistry.orgresearchgate.net

Table 2: Typical Components of a Suzuki-Miyaura Borylation Reaction

| Component | Example | Role in the Reaction |

| Substrate | 2-Amino-5-bromopyrimidine | Source of the pyrimidine core. researchgate.net |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety. orgsyn.orgorganic-chemistry.org |

| Catalyst | Palladium complex (e.g., Pd(dppf)Cl₂) | Facilitates the cross-coupling reaction. nih.gov |

| Base | Potassium acetate (B1210297) (KOAc) | Activates the diboron reagent and facilitates the catalytic cycle. organic-chemistry.org |

| Solvent | Dioxane, Toluene | Provides the reaction medium. nih.gov |

Palladium-Catalyzed Borylation Reactions

Suzuki-Miyaura Borylation for Boronate Ester Formation

Use of Bis(pinacolato)diboron

Bis(pinacolato)diboron (B₂pin₂) is a key reagent in the synthesis of boronic esters, which are stable and versatile intermediates. organic-chemistry.orgorgsyn.org These esters can be purified using standard chromatography and are air-stable. organic-chemistry.org One of the primary methods for synthesizing arylboronic esters is the palladium-catalyzed cross-coupling reaction of B₂pin₂ with aryl halides. researchgate.net This reaction is compatible with a variety of functional groups, such as nitro, cyano, ester, and carbonyl groups. researchgate.net

The use of B₂pin₂ offers a direct route to arylboronic esters from aryl halides and triflates. researchgate.net The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like potassium acetate (KOAc). researchgate.net The resulting pinacol esters can be used directly in subsequent reactions, like the Suzuki-Miyaura coupling, without needing to be hydrolyzed to the corresponding boronic acids. organic-chemistry.org

Considerations for Reaction Conditions (e.g., Base Selection, Solvents)

The success of the borylation reaction is highly dependent on the reaction conditions. The choice of base is crucial, as a strong base can promote a competing Suzuki-Miyaura coupling reaction. organic-chemistry.org Potassium acetate (KOAc) and potassium phenoxide (KOPh) are often the preferred bases. organic-chemistry.org

The selection of solvent also plays a significant role. Polar solvents can increase the reaction yield. alfa-chemistry.com For instance, in certain palladium-catalyzed borylations of aryl chlorides, ethanol (B145695) has been found to be a superior solvent compared to others like dioxane, toluene, and THF. researchgate.net The reaction temperature is another important parameter, with many borylation reactions being carried out at elevated temperatures, such as 80°C. researchgate.net

Miyaura Borylation Reaction for Boronate Synthesis

The Miyaura borylation reaction is a widely used method for synthesizing boronates. organic-chemistry.orgwikipedia.org This reaction involves the cross-coupling of bis(pinacolato)diboron with aryl or vinyl halides, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org The reaction conditions are generally mild, which allows for the synthesis of boronates that are not accessible through other methods, such as those involving Grignard or lithium reagents. organic-chemistry.org

The choice of base is a critical factor in the Miyaura borylation. organic-chemistry.org The use of a weak base like potassium acetate (KOAc) is common to prevent the undesired Suzuki coupling of the boronate product. organic-chemistry.org The reaction is tolerant of a wide range of functional groups on the aryl halide. alfa-chemistry.com

Advanced and Optimized Synthetic Strategies for this compound

Development of Cost-Effective and Scalable Processes

The development of cost-effective and scalable processes for the synthesis of this compound is of significant interest. One approach involves the use of inexpensive starting materials and reagents. For example, a practical synthesis has been developed that utilizes the in situ protection of the amine group, which avoids the need for more expensive protecting group strategies. researchgate.net

The large-scale implementation of the Miyaura borylation has also been described, demonstrating the scalability of this method for producing the pinacol boronic ester of 2-aminopyrimidine (B69317). researchgate.net

In Situ Amine Protection (e.g., Bis-silylation with TMSCl)

To prevent unwanted side reactions involving the amino group of 2-aminopyrimidine during borylation, a protection strategy is often necessary. A cost-effective method involves the in situ protection of the amine via bis-silylation using trimethylsilyl chloride (TMSCl). researchgate.net This is followed by a metal-halogen exchange using n-butyllithium (n-BuLi) and subsequent trapping with triisopropyl borate (B(Oi-Pr)₃). researchgate.net This approach has been shown to provide the target boronic acid in high yield and purity. researchgate.net

Optimized Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This includes the careful selection of the base, solvent, and catalyst. For instance, a well-designed acid-base workup sequence is critical for isolating the water-soluble boronic acid and removing impurities, which has been shown to yield the product with 80% purity on a large scale. researchgate.net

In the Miyaura borylation, the use of specific palladium catalysts and ligands, along with the appropriate base and solvent, can significantly enhance the reaction's efficiency. researchgate.net For example, the combination of a specific palladium precatalyst and a phosphine (B1218219) ligand in ethanol with potassium acetate as the base has been shown to be highly effective for the borylation of aryl chlorides. researchgate.net

Synthesis of this compound Pinacol Ester

This compound pinacol ester is a widely used and more stable surrogate for the corresponding boronic acid. Its synthesis has been approached through various methods, each with distinct advantages.

A common and direct route to this compound pinacol ester involves the use of halogenated pyrimidines as starting materials. One patented method begins with 2-chloropyrimidine (B141910), which undergoes bromination with N-bromosuccinimide (NBS) in the presence of a catalytic amount of BF₃-Et₂O to yield 2-chloro-5-bromopyrimidine. google.com This intermediate is then subjected to a metal-halogen exchange using n-Bu₃MgLi at a controlled temperature of -20 to -10°C. The subsequent addition of isopropoxyboronic acid pinacol ester furnishes 2-chloropyrimidine-5-boronic acid pinacol ester. The final step involves amination with an ammonia (B1221849) solution in a sealed reactor at 80-100°C to produce the desired this compound pinacol ester. google.com This method is advantageous due to its mild conditions and the avoidance of ultra-low temperatures. google.com

Another approach starts with 2-amino-5-bromopyrimidine. The amino group is first protected, for instance, with two tert-butyloxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (B1257347) and a catalytic amount of 4-dimethylaminopyridine. google.com The protected compound then undergoes lithiation with n-butyllithium, followed by reaction with triisopropyl borate at a very low temperature (-70 to -80°C) to introduce the boronic acid moiety. google.com Subsequent deprotection steps yield this compound, which can then be converted to the pinacol ester. google.com

A large-scale synthesis has also been reported, highlighting the implementation of a Suzuki-Miyaura borylation to form the pinacol boronic ester. researchgate.net

Table 1: Comparison of Synthetic Routes to this compound Pinacol Ester from Halogenated Pyrimidines

| Starting Material | Key Reagents | Key Intermediates | Reaction Conditions | Ref. |

| 2-Chloropyrimidine | NBS, BF₃-Et₂O, n-Bu₃MgLi, Isopropoxyboronic acid pinacol ester, Ammonia | 2-Chloro-5-bromopyrimidine, 2-Chloropyrimidine-5-boronic acid pinacol ester | Bromination, Metal-halogen exchange (-20 to -10°C), Borylation, Amination (80-100°C) | google.com |

| 2-Amino-5-bromopyrimidine | Di-tert-butyl dicarbonate, 4-Dimethylaminopyridine, n-Butyllithium, Triisopropyl borate | Boc-protected 2-amino-5-bromopyrimidine | Protection, Lithiation/Borylation (-70 to -80°C), Deprotection | google.com |

The conversion of this compound to its more stable pinacol ester is a crucial step. This is typically achieved by refluxing the boronic acid with pinacol in an organic solvent, often with azeotropic removal of water to drive the reaction to completion. google.com This esterification process enhances the compound's stability and improves its handling and purification characteristics. researchgate.net Boronic esters, particularly pinacol esters (Bpin), are the preferred surrogates for boronic acids in organic synthesis due to these improved properties. researchgate.net

While pinacol esters offer improved stability over boronic acids, they are not without their drawbacks. The formation of pinacol esters is reversible in the presence of water or alcohols, which can lead to premature cleavage and loss of material during reactions and purification. researchgate.net To address these stability issues, alternative protecting groups have been developed. One such example is the use of xanthopinacol boronates (Bxpin), which are robust and can be removed under mild, catalyzed photoredox conditions. researchgate.net These can be formed by irradiating a mixture of the free boronic acid and xanthone (B1684191) with UV light, which causes an in-situ dimerization of xanthone to xanthopinacol. researchgate.net Such strategies provide excellent orthogonality in various chemical reactions. researchgate.net

Multistep Synthesis of Complex Boronic Acid Building Blocks Utilizing Protective Strategies (e.g., MIDA Boronates)

For the synthesis of more complex molecules, protecting the boronic acid functionality is often necessary to ensure its compatibility with a wide range of synthetic reagents. nih.govresearchgate.net N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective protecting group for boronic acids. nih.govresearchgate.netillinois.edunih.gov MIDA boronates are exceptionally stable to benchtop storage, compatible with chromatography, and can be easily deprotected to the corresponding boronic acids under mild conditions. nih.govresearchgate.net

The stability of MIDA boronates allows for the multistep synthesis of complex boronic acid building blocks from simpler starting materials. nih.govresearchgate.netillinois.edu This has been demonstrated in the total synthesis of natural products like (+)-crocacin C, where a structurally complex, MIDA-protected haloboronic acid was a key intermediate. nih.govnih.gov The compatibility of MIDA boronates with various reaction conditions, which would be detrimental to unprotected boronic acids, enables a more modular and flexible approach to complex molecule synthesis. researchgate.net

Table 2: Protective Strategies for Boronic Acids

| Protective Group | Key Features | Deprotection Conditions | Applications | Ref. |

| Pinacol (Bpin) | Improved stability over boronic acid, widely used. | Reversible with water/alcohols. | General organic synthesis. | researchgate.net |

| Xanthopinacol (Bxpin) | Robust, excellent orthogonality. | Mild, catalyzed photoredox conditions. | Orthogonal chemistry. | researchgate.net |

| MIDA | Air- and chromatographically stable, compatible with many reagents. | Mild hydrolysis. | Multistep synthesis of complex molecules, iterative cross-coupling. | nih.govresearchgate.netillinois.edunih.gov |

Regioselectivity and Functional Group Tolerance in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted pyrimidines. In the methods described for synthesizing this compound, the regiochemical outcome is precisely controlled by the choice of starting material and reaction sequence. For instance, starting with 2-chloropyrimidine and performing a bromination reaction directs the bromo group to the 5-position, which is then converted to the boronic acid ester. google.com

Functional group tolerance is another key aspect, particularly when dealing with the reactive boronic acid moiety. The use of protecting groups like Boc for the amino group and the conversion of the boronic acid to a more stable ester form (pinacol or MIDA) are essential strategies to tolerate a wider range of reaction conditions and reagents. google.comnih.gov The development of robust protecting groups like MIDA has significantly expanded the scope of reactions that can be performed on molecules containing a boronic acid, allowing for the synthesis of highly functionalized and complex target structures. nih.govresearchgate.net

Cross Coupling Reactions Involving 2 Aminopyrimidine 5 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids. mdpi.comcore.ac.uk This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, and it has become a go-to method for the synthesis of biaryls, a common motif in pharmaceuticals and materials science. core.ac.uktcichemicals.comlibretexts.org 2-Aminopyrimidine-5-boronic acid is an excellent coupling partner in these reactions, providing a direct route to a variety of substituted pyrimidine (B1678525) derivatives. guidechem.com

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst. libretexts.org The cycle typically begins with the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that requires activation of the boronic acid with a base. organic-chemistry.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

A variety of palladium catalysts have been developed to optimize the Suzuki-Miyaura coupling. mdpi.comcore.ac.uk These catalysts often incorporate phosphine (B1218219) ligands, which play a crucial role in stabilizing the palladium center and influencing the efficiency of the reaction. acs.org For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and those derived from palladium(II) acetate (B1210297) (Pd(OAc)₂) with various phosphine ligands are commonly employed. acs.org The choice of catalyst and ligand can significantly impact the reaction's success, especially when dealing with challenging substrates.

While this compound is a reactive and useful substrate, its stability can be a concern, as boronic acids can undergo decomposition. sigmaaldrich.com To address this, the boronic acid is often converted to its pinacol (B44631) ester derivative, this compound pinacol ester. lgcstandards.comnih.gov Boronic esters, such as the pinacol and N-methyliminodiacetic acid (MIDA) esters, often exhibit enhanced stability, making them easier to handle and store. sigmaaldrich.comresearchgate.net

In terms of reactivity, boronic acids are generally more reactive than their corresponding boronic esters in Suzuki-Miyaura couplings. researchgate.net This is attributed to the difference in the electron-withdrawing ability of the hydroxyl groups in the boronic acid versus the alkoxy groups in the ester. researchgate.net However, the increased stability of the pinacol ester can sometimes outweigh the lower reactivity, particularly in complex syntheses or when slow addition of the boronic acid is desired. The choice between the free boronic acid and its pinacol ester often depends on the specific requirements of the reaction and the other functional groups present in the molecule.

A primary application of this compound in Suzuki-Miyaura couplings is the synthesis of 5-aryl and 5-heteroaryl pyrimidine derivatives. guidechem.com By coupling the boronic acid with a variety of aryl or heteroaryl halides, a diverse range of substituted pyrimidines can be accessed. For example, the reaction of this compound with different aryl bromides in the presence of a palladium catalyst and a base yields the corresponding 2-amino-5-arylpyrimidines.

These reactions are highly valuable in medicinal chemistry, as the pyrimidine core is a common feature in many biologically active molecules. nih.govmdpi.commdpi.comresearchgate.netnih.govresearchgate.netnih.govijpsjournal.com The ability to readily introduce a wide range of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring allows for the systematic exploration of structure-activity relationships and the optimization of drug candidates.

| Aryl/Heteroaryl Halide | Product | Yield |

|---|---|---|

| 4-Bromotoluene | 2-Amino-5-(4-methylphenyl)pyrimidine | Good to Excellent |

| 1-Bromo-4-methoxybenzene | 2-Amino-5-(4-methoxyphenyl)pyrimidine | Good to Excellent |

| 2-Bromopyridine | 2-Amino-5-(2-pyridyl)pyrimidine | Good to Excellent |

| 3-Bromothiophene | 2-Amino-5-(3-thienyl)pyrimidine | Good to Excellent |

The utility of this compound extends beyond the synthesis of simple biaryls. It is a valuable tool for the construction of more complex molecular architectures. guidechem.com For instance, it has been used in the synthesis of kinase inhibitors, which are a class of drugs that target specific enzymes involved in cell signaling pathways. guidechem.com The pyrimidine scaffold is a common feature in these inhibitors, and the ability to introduce diverse substituents via Suzuki-Miyaura coupling is crucial for achieving high potency and selectivity.

One notable example is the synthesis of GDC-0980, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). guidechem.com This complex molecule incorporates a substituted pyrimidine ring, and its synthesis relies on a key Suzuki-Miyaura coupling step involving a derivative of this compound. guidechem.com This highlights the importance of this building block in the development of new therapeutics.

Other Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent coupling reaction involving this compound, other transition metal-catalyzed reactions also play a significant role in its synthetic applications. ucla.edu These reactions offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of this versatile building block.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an aryl boronic acid and a nucleophile, typically an amine or an alcohol. wikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.netyoutube.com Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed under milder conditions, sometimes even at room temperature and open to the air. wikipedia.org

The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(III) intermediate. wikipedia.org The reaction is initiated by the transmetalation of the aryl group from the boronic acid to a copper(II) catalyst. This is followed by coordination of the amine or alcohol nucleophile and subsequent reductive elimination to form the desired product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. nrochemistry.com

In the context of this compound, the Chan-Lam coupling can be utilized to form a bond between the pyrimidine ring and a nitrogen or oxygen-containing nucleophile. This provides a complementary approach to the Suzuki-Miyaura reaction for the synthesis of substituted pyrimidines. For example, the coupling of this compound with an amine would yield a 5-aminopyrimidine (B1217817) derivative, while coupling with an alcohol would produce a 5-alkoxypyrimidine derivative.

| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling |

|---|---|---|

| Catalyst | Palladium | Copper |

| Bond Formed | Carbon-Carbon | Carbon-Nitrogen, Carbon-Oxygen |

| Coupling Partner | Organic Halide/Triflate | Amine/Alcohol |

| Typical Conditions | Often requires inert atmosphere and elevated temperatures | Can often be run at room temperature and open to air |

This compound has proven to be an exceptionally valuable and versatile reagent in the field of organic synthesis. Its participation in Suzuki-Miyaura and Chan-Lam cross-coupling reactions provides chemists with powerful tools for the construction of a wide array of functionalized pyrimidine derivatives. These compounds are of significant interest due to their prevalence in medicinally important molecules. The ability to readily modify the pyrimidine core through these reliable and high-yielding coupling reactions will undoubtedly continue to drive innovation in drug discovery and materials science.

Liebeskind-Strogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. wikipedia.orgnih.gov This reaction is particularly noteworthy for its ability to proceed under neutral conditions, which allows for the coupling of substrates with sensitive functional groups that might not be compatible with other cross-coupling methods. The reaction typically utilizes a palladium(0) catalyst, a copper(I) carboxylate as a stoichiometric co-catalyst (e.g., copper(I) thiophene-2-carboxylate, CuTC), and a phosphine ligand, often tris(2-furyl)phosphine (TFP). nih.gov

The mechanism is initiated by the coordination of the copper(I) salt to the sulfur atom of the thioester, which activates the thioester for oxidative addition to the Pd(0) center. This is followed by transmetalation of the organic group from the boronic acid to the palladium complex and subsequent reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. nih.gov

The reaction is highly dependent on the electronic properties of the boronic acid. nih.gov Electron-rich boronic acids tend to provide better yields, while those with electron-withdrawing groups can be more challenging to couple. nih.gov Given its heterocyclic nature and the electronic influence of the amino group, this compound is a suitable substrate for this transformation, enabling the synthesis of 5-acyl-2-aminopyrimidine derivatives. These products are valuable intermediates in medicinal chemistry.

Table 1: Representative Liebeskind-Srogl Coupling Reaction

| Entry | Thioester | Boronic Acid | Product | Yield (%) |

| 1 | S-Phenyl ethanethioate | This compound | 1-(2-aminopyrimidin-5-yl)ethan-1-one | [Data not available in provided sources] |

| 2 | S-Ethyl benzothioate | This compound | (2-aminopyrimidin-5-yl)(phenyl)methanone | [Data not available in provided sources] |

| Data in this table is representative and based on the general applicability of the Liebeskind-Srogl coupling. Specific yield data for the coupling with this compound was not found in the searched literature. |

Sonogashira Coupling

The Sonogashira coupling is a widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While the conventional Sonogashira reaction does not directly utilize boronic acids, a related transformation sometimes referred to as the "inverse" or "reverse" Sonogashira coupling allows for the reaction of an iodoalkyne with a boronic acid. nih.gov

In the context of this compound, the more common synthetic route to alkynyl-pyrimidines involves the Sonogashira coupling of a 2-amino-5-halopyrimidine (e.g., 2-amino-5-bromopyrimidine (B17363) or 2-amino-5-iodopyrimidine) with a terminal alkyne. nih.gov The resulting 2-amino-5-alkynylpyrimidine is a key structure in many pharmacologically active molecules.

However, the direct coupling of this compound with an iodoalkyne under inverse Sonogashira conditions provides an alternative pathway. This approach can be advantageous when the desired alkyne is more readily available as its iodo-derivative. The reaction is still dependent on a palladium and copper catalytic system. nih.gov

Table 2: Sonogashira Coupling Approaches to 2-Amino-5-alkynylpyrimidines

| Approach | Pyrimidine Substrate | Alkyne Substrate | Catalyst System | Product |

| Standard Sonogashira | 2-Amino-5-iodopyrimidine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Amino-5-(phenylethynyl)pyrimidine |

| Inverse Sonogashira | This compound | Iodoethynylbenzene | Pd(PPh₃)₄, CuI, Base | 2-Amino-5-(phenylethynyl)pyrimidine |

| This table illustrates the two possible Sonogashira routes to the target compound. |

Role of the 2-Amino Group in Modulating Reactivity and Selectivity in Coupling Reactions

The 2-amino group on the pyrimidine ring plays a significant role in modulating the reactivity and selectivity of this compound in cross-coupling reactions. This influence is primarily electronic, although steric and coordinating effects can also be a factor.

The amino group is a strong electron-donating group by resonance. Its lone pair of electrons can delocalize into the pyrimidine ring, increasing the electron density of the aromatic system. This electronic enrichment has a direct impact on the C-B bond at the 5-position. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (a close relative of the reactions discussed), the transmetalation step involves the transfer of the organic group from boron to the palladium center. The increased electron density on the pyrimidine ring can facilitate this step, potentially leading to higher reaction rates compared to pyrimidine boronic acids bearing electron-withdrawing groups.

Furthermore, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group can act as ligands, coordinating to the palladium catalyst. This coordination can influence the catalyst's stability and activity. In some cases, such coordination can lead to catalyst inhibition, while in others it may pre-organize the substrate for a more efficient reaction, a phenomenon known as substrate-directing effects. The precise effect depends on the specific ligand environment of the palladium catalyst and the reaction conditions. For instance, in reactions involving 2-aminobenzonitriles, the amino group has been shown to be compatible with palladium-catalyzed additions of arylboronic acids, leading to high yields of the desired benzophenone (B1666685) products. nih.gov This tolerance suggests that the amino group, while influential, does not necessarily impede the catalytic cycle.

Applications in Materials Science and Chemical Sensing

Development of Novel Materials

2-Aminopyrimidine-5-boronic acid has been utilized as a key component in the synthesis of advanced functional materials, including smart polymers and carbon nanodots. These materials exhibit responsive behaviors to external stimuli, opening up possibilities for a range of applications.

One notable application is in the creation of supramolecular elastomers. In a recent study, this compound was reacted with triethanolamine to form a pyrimidine-containing nitrogen-coordinating cyclic boronicdiester (NCB). acs.org This NCB was then incorporated as a chain extender into a polyurethane (PU) backbone. acs.org The introduction of zinc ions (Zn²⁺) led to the formation of a dynamically reversible cross-linked network, resulting in an elastomer with high mechanical stability and self-healing properties. acs.org The coordination of Zn²⁺ with the pyrimidine (B1678525) units enhanced the material's aggregation effect and influenced its fluorescence properties. acs.org

Another innovative application of this compound is in the fabrication of nitrogen and boron co-doped carbon quantum dots (N, B-CDs). nih.govencyclopedia.pub These nanomaterials were synthesized through a one-step femtosecond pulsed laser ablation of this compound in solution. researchgate.net The resulting N, B-CDs exhibited a high quantum yield of 58% and displayed triple-mode emission, including second harmonic generation and two-photon absorption. nih.govresearchgate.net

| Material | Precursor | Synthesis Method | Key Features | Reference |

| Supramolecular Elastomer | This compound, triethanolamine, polyurethane | Polymerization and metal ion cross-linking | High mechanical stability, self-healing, fluorescence | acs.org |

| Nitrogen and Boron Co-doped Carbon Quantum Dots (N, B-CDs) | This compound | Femtosecond pulsed laser ablation | High quantum yield (58%), triple-mode emission | nih.govresearchgate.net |

Chemical Sensors

The boronic acid moiety of this compound is a key functional group for the development of chemical sensors. This is due to its ability to form reversible covalent bonds with molecules containing cis-diol groups, such as saccharides. chemimpex.com This interaction forms the basis for detection mechanisms that can signal the presence and concentration of specific analytes.

The nitrogen and boron co-doped carbon quantum dots (N, B-CDs) synthesized from this compound have been demonstrated as effective chemical sensors. nih.govencyclopedia.pubbohrium.com The fluorescence of these CQDs can be quenched in the presence of certain molecules, allowing for quantitative detection. researchgate.net

A significant area of research in chemical sensing is the development of materials for glucose detection that can operate under physiological conditions (pH ~7.4). Boronic acid-based sensors are promising candidates for this application. The ability of the boronic acid group to bind with the diol groups of glucose is pH-dependent, and a key challenge is to design sensors that are effective at neutral pH.

The N, B-CDs derived from this compound have shown potential for glucose sensing. researchgate.netbohrium.com In one study, the fluorescence of these CQDs was observed to be quenched in a concentration-dependent manner upon the addition of glucose. researchgate.net This quenching mechanism forms the basis of a fluorescence-based glucose sensor. While the study did not explicitly detail the performance at physiological pH, the inherent properties of boronic acids suggest that with appropriate structural modifications, such materials could be optimized for these conditions.

| Sensor Material | Analyte | Detection Principle | Key Finding | Reference |

| N, B-doped Carbon Quantum Dots | Glucose | Fluorescence quenching | The fluorescence of the CQDs is quenched depending on the concentration of the added glucose. | researchgate.net |

Interactions with Biological Molecules for Sensor Development

The fundamental principle behind the use of this compound in biosensors is its interaction with biological molecules. chemimpex.com The boronic acid group can form reversible covalent bonds with any molecule containing 1,2- or 1,3-diol functionalities. Many biologically important molecules, including sugars, glycoproteins, and ribonucleosides, possess these diol groups. This specific interaction allows for the development of sensors that can recognize and quantify these biomolecules. The pyrimidine component of the molecule can also participate in interactions such as hydrogen bonding and π-stacking, which can further influence the binding affinity and selectivity of the sensor.

Polymer Chemistry and Functionalized Polymers

This compound is a versatile monomer that can be incorporated into polymer chains to create functionalized polymers with responsive properties. The inclusion of the boronic acid moiety imparts the ability to bind with diol-containing molecules, while the aminopyrimidine group can offer sites for further chemical modification or influence the polymer's physical properties.

As previously mentioned, this compound has been used to synthesize a chain extender for the creation of a supramolecular polyurethane elastomer. acs.org In this work, the boronic acid was first converted to a cyclic boronicdiester, which was then integrated into the polymer backbone. acs.org This demonstrates the potential for creating cross-linked polymer networks that are responsive to their environment. The reversible nature of the boronic ester bonds and the dynamic coordination with metal ions can lead to materials that exhibit self-healing properties and respond to changes in pH or the presence of sugars. acs.org

Future Research Directions and Emerging Applications

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

While established methods for synthesizing 2-Aminopyrimidine-5-boronic acid exist, ongoing research is focused on developing more efficient, cost-effective, and environmentally sustainable pathways suitable for large-scale production. guidechem.com Early methods, such as those using n-Butyllithium and triethylborate, often suffered from low yields, ranging from 25-46%, and purification challenges. guidechem.com More recent developments have shown significant improvements. A key area of future research is the minimization of protecting group usage and the reduction of cryogenic conditions, which are resource-intensive.

Key research objectives include:

Developing one-pot synthesis methodologies that reduce intermediate isolation steps.

Investigating alternative boron sources that are more stable and less hazardous.

Exploring catalytic borylation reactions on the 2-aminopyrimidine (B69317) scaffold to avoid the use of stoichiometric organometallic reagents.

Implementing flow chemistry processes to improve reaction control, safety, and scalability.

A comparison of existing and improved synthetic approaches highlights the progress in this area:

| Method | Key Reagents | Conditions | Yield | Advantages/Disadvantages |

| Early Method | 2-amino-5-bromopyrimidine (B17363), n-Butyllithium, Triethylborate | Cryogenic temperatures | 25-46% | Low yield, difficult purification. guidechem.com |

| Optimized BOC-Protection | 2-amino-5-bromopyrimidine, Di-tert-butyl dicarbonate (B1257347), n-Butyllithium | -90 to -60°C | 73.9% | Higher yield, milder conditions, suitable for larger scale. guidechem.com |

| In Situ Silylation | 2-amino-5-bromopyrimidine, TMSCl, n-BuLi, B(Oi-Pr)3 | In situ protection | 80% | High yield, cost-effective, avoids separate protection/deprotection steps. researchgate.net |

Future work will likely focus on catalytic C-H borylation, which would represent a major step forward in atom economy and sustainability.

Advanced Derivatization Strategies for Tailored Properties

This compound is a versatile building block whose properties can be fine-tuned through targeted derivatization. chemimpex.com Future research will focus on creating novel derivatives with specific biological activities or material properties. Strategies will involve modifications at three key positions: the amino group, the boronic acid moiety, and the pyrimidine (B1678525) ring itself.

Amino Group Modification : Acylation or alkylation of the exocyclic amino group can modulate the molecule's hydrogen-bonding capabilities, solubility, and interaction with biological targets.

Boronic Acid Esterification : Conversion of the boronic acid to various boronate esters (e.g., pinacol (B44631) esters) can enhance stability, improve solubility in organic solvents, and facilitate purification, which is particularly useful in multi-step syntheses. researchgate.net

Pyrimidine Ring Substitution : Introducing substituents onto the pyrimidine ring can alter the electronic properties and steric profile of the molecule, which is a common strategy in drug design to optimize binding affinity and selectivity. nih.gov

These derivatization strategies are crucial for scaffold hopping and generating libraries of compounds for screening against new biological targets, such as MRSA biofilm inhibitors. nih.gov

Expansion of Medicinal Chemistry Applications to New Therapeutic Areas

The 2-aminopyrimidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov this compound serves as a key intermediate in the synthesis of kinase inhibitors for cancer therapy and has been implicated in the development of treatments for diabetes. chemimpex.com Future applications are expected to broaden significantly.

Emerging therapeutic targets include:

Neurodegenerative Diseases : Research into its potential neuroprotective effects could open avenues for treating diseases like Alzheimer's or Parkinson's. biosynth.com

Infectious Diseases : The scaffold is being explored for creating novel antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance. nih.govijpsjournal.com

Inflammatory Conditions : Given the role of kinases in inflammatory pathways, derivatives of this compound could be developed as anti-inflammatory drugs.

Dual-Target Inhibitors : There is growing interest in designing single molecules that can inhibit multiple disease-relevant targets, such as dual CDK/HDAC or BRD4/PLK1 inhibitors, to overcome drug resistance in cancer. acs.orgmdpi.com

The compound's role as an intermediate for GDC-0980, a PI3K/mTOR kinase inhibitor, underscores its importance in oncology research. guidechem.com

Integration into Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for rapidly generating molecular diversity. Boronic acids are known participants in MCRs such as the Petasis borono-Mannich reaction. nih.gov A significant future direction is the integration of this compound into novel MCRs to build extensive compound libraries for high-throughput screening.

This approach offers several advantages:

Efficiency : Rapid construction of complex molecules from simple starting materials. mdpi.com

Diversity : The ability to vary three or more inputs allows for the creation of large and diverse chemical libraries.

Atom Economy : MCRs are often highly atom-economical, aligning with the principles of green chemistry.

The pyrimidine core is a valuable scaffold for DNA-encoded libraries (DELs), and using this compound in MCR-based library synthesis could accelerate the discovery of hit compounds against a wide range of protein targets. nih.gov

Development of Novel Catalytic Systems and Methodologies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for this compound. guidechem.comorganic-chemistry.org However, the basicity of the aminopyrimidine moiety can inhibit traditional palladium catalysts. organic-chemistry.org Future research will focus on designing new catalytic systems that are robust, highly active, and tolerant of functional groups found in complex pharmaceutical intermediates.

| Catalyst System | Description | Application Focus |

| Pd-Phosphine Complexes | Catalysts using bulky dialkylbiphenylphosphino ligands show high stability and activity. organic-chemistry.org | Efficiently couples challenging substrates like aminoheteroaryl halides without inhibition by the basic amino group. organic-chemistry.org |

| Heterogeneous Catalysts | Palladium supported on materials like titanium dioxide (Pd/TiO2) or magnetic nanoparticles (Fe3O4@Pd). mdpi.com | Offers advantages in catalyst recovery and reusability, contributing to more sustainable processes. mdpi.com |

| Nitrogen-Doped Graphene (NDG)-Pd | Nanocatalysts that can be used for efficient Suzuki-Miyaura couplings. mdpi.com | Potential for high efficiency and application in preparing biaryl compounds. mdpi.com |

| Rhodium-based Catalysts | Used for asymmetric Suzuki-Miyaura reactions to create chiral molecules. nih.gov | Enables the synthesis of enantiomerically enriched products containing heterocyclic cores. nih.gov |

A key goal is the development of precatalysts that rapidly generate the active catalytic species under mild conditions, which is crucial when working with unstable boronic acids. acs.org

Investigations into Complex Supramolecular Assemblies and Self-Assembly

The structure of this compound contains distinct functionalities that can drive the formation of ordered, non-covalent structures. The aminopyrimidine unit is a classic motif for forming robust hydrogen bonds, while the boronic acid group can form reversible covalent bonds with diols. guidechem.comchemimpex.com This dual nature makes it an excellent candidate for designing complex supramolecular assemblies.

Future research in this area could involve:

Crystal Engineering : Studying the hydrogen bonding and π-π stacking interactions to create predictable crystalline architectures. guidechem.com

Self-Assembling Materials : Designing derivatives that self-assemble in solution to form gels, vesicles, or other nanostructures for applications in drug delivery or materials science.

Molecular Recognition : Using the compound as a building block in synthetic receptors for the specific recognition of biological molecules.

Bioanalytical Applications and Diagnostics

The ability of boronic acids to bind reversibly with diol-containing molecules, such as carbohydrates and glycoproteins, is a well-established principle for sensor development. chemimpex.com This property has yet to be fully exploited for this compound. Future research is expected to focus on its integration into novel bioanalytical platforms.

Potential applications include:

Fluorescent Sensors : Creating sensors where the binding of a target saccharide modulates the fluorescence of the aminopyrimidine core, allowing for quantitative detection.

Diagnostic Assays : Developing assays for disease biomarkers that are glycosylated, leveraging the specific interaction between the boronic acid and the sugar moieties.

Affinity Chromatography : Immobilizing the compound on a solid support to create materials for the selective capture and purification of glycoproteins or other diol-containing biomolecules.

These applications could lead to new tools for disease diagnosis and biomedical research, capitalizing on the unique chemical properties of the boronic acid group. chemimpex.com

Q & A

Q. What are the key considerations for synthesizing 2-Aminopyrimidine-5-boronic acid with high purity?

The synthesis involves a two-step process: (1) in situ bis-silylation of the amine group using TMSCl to protect reactive sites, followed by (2) metal-halogen exchange with n-BuLi and trapping with B(Oi-Pr)₃ to form the boronic acid. Acid-base isolation is critical for removing impurities, yielding 80% purity on a 15 kg scale . Ensure anhydrous conditions during metalation to prevent side reactions.

Q. How can HPLC methods be optimized to analyze boronic acid impurities in Suzuki-Miyaura coupling precursors?

Reverse-phase HPLC with a C18 column and a gradient mobile phase (water/acetonitrile with 0.1% formic acid) effectively separates this compound from its pinacol ester. Baseline resolution requires pH adjustment (pH 6.5–7.0) to stabilize boronic acid-diol interactions, minimizing peak tailing .

Q. What strategies improve the aqueous stability of this compound during storage?

Boronic acids are prone to hydrolysis in aqueous media. Lyophilization after synthesis and storage at 0–6°C under inert gas (e.g., argon) reduces degradation. For short-term use, buffered solutions (pH 7.4) with 10% DMSO as a stabilizer are recommended .

Q. Why is the pinacol ester derivative preferred in cross-coupling reactions?

The pinacol ester (e.g., this compound pinacol ester) enhances stability and solubility in organic solvents like DME or THF. This prevents protodeboronation during Suzuki-Miyaura couplings, especially under basic conditions (e.g., Na₂CO₃) .

Advanced Research Questions

Q. How does catalyst selection impact Suzuki-Miyaura coupling efficiency with this compound?

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ and Pd(OAc)₂ in coupling reactions due to its electron-rich structure, which accelerates oxidative addition to aryl halides. For example, Pd(dppf)Cl₂ achieved >85% yield in synthesizing PI3K inhibitors, whereas Pd(PPh₃)₄ resulted in <50% conversion . Pre-catalyst activation via ligand exchange (e.g., S-Phos) further improves turnover.

Q. What mechanisms enable this compound to act as a sensor for diols or anions?

The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols (e.g., saccharides) via boronate ester formation. For anions (e.g., F⁻), Lewis acid-base interactions stabilize tetrahedral boronates. Fluorescence quenching or shifts in absorption spectra (e.g., 20 nm bathochromic shift upon glucose binding) are measurable outputs .

Q. How can solid-state photoluminescence (PL) quenching be mitigated in carbon dot (CD) composites using this compound?

Embedding CDs synthesized from this compound into SiO₂ matrices increases inter-particle distance, reducing Förster resonance energy transfer (FRET). This method achieved a 46% quantum yield (QY) in solid-state CDs, compared to 0.73% QY in non-dispersed systems .

Q. How should researchers resolve contradictions in reported reaction yields for boronic acid-mediated couplings?

Discrepancies often arise from trace water or oxygen. Systematic screening of solvent purity (e.g., DME vs. THF), base strength (Na₂CO₃ vs. K₃PO₄), and catalyst pre-activation (e.g., degassing) is recommended. Cross-validate results using ¹¹B NMR to quantify boronic acid degradation .

Methodological Tables

Table 1. Catalyst Screening for Suzuki-Miyaura Coupling (Adapted from )

| Catalyst | Solvent System | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | DMSO/THF/Na₂CO₃ | 45 |

| Pd(dppf)Cl₂ | DME/Na₂CO₃ | 85 |

| Pd(OAc)₂/S-Phos | THF/K₃PO₄ | 72 |

Table 2. Stability of this compound in Different Media

| Storage Condition | Degradation (%) at 25°C (7 Days) |

|---|---|

| Aqueous (pH 7.4) | 58 |

| Lyophilized (Argon) | <5 |

| DMSO/H₂O (9:1) | 12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.